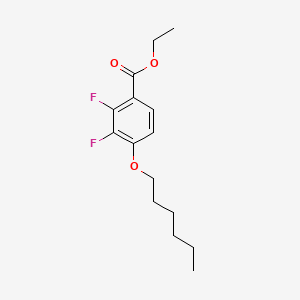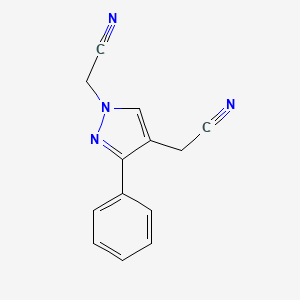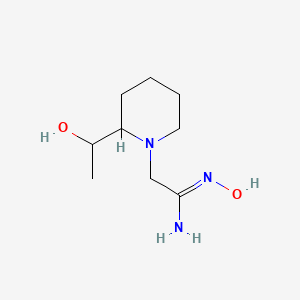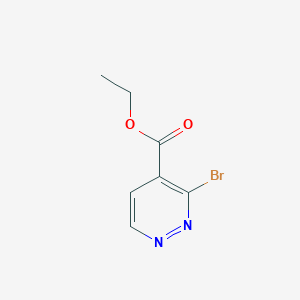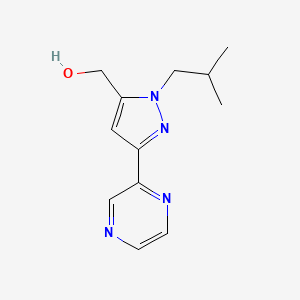
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the isobutyl group in this compound makes it particularly interesting for various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or the isobutyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Aplicaciones Científicas De Investigación
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The trifluoromethyl group is known to enhance the compound’s potency and bioactivity by increasing its lipophilicity and stability .
Comparación Con Compuestos Similares
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Isobutyl-3-(2-(trifluoromethyl)phenyl)urea: This compound also contains a trifluoromethyl group but differs in its overall structure and functional groups.
1-Isobutyl-3-(3-trifluoromethyl-phenyl)-urea: Another similar compound with a trifluoromethyl group, but with different positioning and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11F3N2O |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H11F3N2O/c1-6(2)3-14-4-7(5-15)8(13-14)9(10,11)12/h4-6H,3H2,1-2H3 |
Clave InChI |
IGWMTPDLLOTXGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C(=N1)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


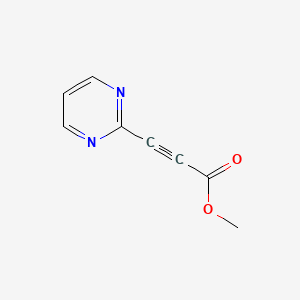
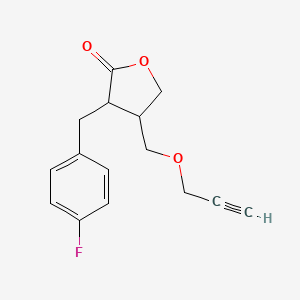


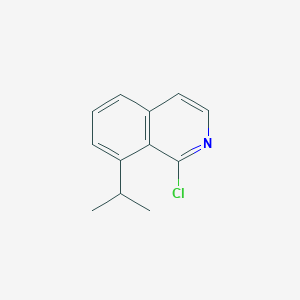

![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)
